N-(o-Tolyl)cyanoformamide
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Overview
Description
N-(o-Tolyl)cyanoformamide: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.177 g/mol It is a member of the cyanoformamide family, characterized by the presence of a cyano group (-CN) and a formamide group (-CONH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)cyanoformamide can be achieved through a mild and efficient method involving the decyanation/oxidation cascade of 2-dialkylamino-malononitriles with cesium fluoride (CsF) as the promoter . This method features a wide substrate scope and high reaction efficiency, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(o-Tolyl)cyanoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(o-Tolyl)cyanoformamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-Tolyl)cyanoformamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(2,3-Xylyl)cyanoformamide
- N-(3,4-Xylyl)cyanoformamide
- N-(3,5-Xylyl)cyanoformamide
- N-(2-Chlorophenyl)cyanoformamide
- N-(2,3-Dichlorophenyl)cyanoformamide
- N-(2,5-Dichlorophenyl)cyanoformamide
- N-(4-Chlorophenyl)cyanoformamide
- N-(2,5-Difluorophenyl)cyanoformamide
- N-(2-Fluorophenyl)cyanoformamide
- N-(2-Methoxyphenyl)cyanoformamide
Uniqueness: N-(o-Tolyl)cyanoformamide is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to other cyanoformamides. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for research and development.
Properties
CAS No. |
108994-75-8 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-cyano-N-(2-methylphenyl)formamide |
InChI |
InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
QJPIFJBLNIIPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C#N |
Origin of Product |
United States |
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